6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780336
InChI: InChI=1S/C17H20N6O2S/c1-9(2)23-15-12(7-18-23)11(6-13(19-15)10-4-5-10)16(24)20-17-22-21-14(26-17)8-25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,20,22,24)
SMILES:
Molecular Formula: C17H20N6O2S
Molecular Weight: 372.4 g/mol

6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14780336

Molecular Formula: C17H20N6O2S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C17H20N6O2S
Molecular Weight 372.4 g/mol
IUPAC Name 6-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C17H20N6O2S/c1-9(2)23-15-12(7-18-23)11(6-13(19-15)10-4-5-10)16(24)20-17-22-21-14(26-17)8-25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,20,22,24)
Standard InChI Key QKXMWUPPLAKOGW-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)COC

Introduction

6-Cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring multiple heterocyclic systems, including a thiadiazole ring and a pyrazolo[3,4-b]pyridine structure. This compound has a molecular weight of approximately 356.4 g/mol, which suggests its potential for diverse biological activities and chemical reactivity.

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through various methods, which typically involve the optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve maximum yield. The presence of multiple reactive sites allows for further derivatization and exploration of its chemical properties.

Biological Activity and Potential Applications

Research on this compound is ongoing, with potential applications spanning various fields due to its unique structural features. Interaction studies are crucial for understanding its behavior in biological systems, which could provide insights into its efficacy and safety for therapeutic applications.

Potential ApplicationDescription
Therapeutic ApplicationsPotential for novel therapeutic uses due to its complex structure
Interaction StudiesNecessary for understanding biological behavior and safety

Related Compounds and Structural Similarities

Compounds with similar structural features, such as thiadiazole and pyrazole rings, have shown promising biological activities. For example, derivatives of 2-amino-1,3,4-thiadiazole exhibit antimicrobial properties, while pyrazole-based compounds have anti-inflammatory effects.

CompoundStructure FeaturesBiological Activity
5-(2-chlorophenyl)-1,3,4-thiadiazoleThiadiazole ringAntimicrobial
3-(cyclopropylmethyl)-1H-pyrazolePyrazole ringAnti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator